1,2:4,5-Biscyclohexylidene DL-myo-Inositol
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Overview
Description
1,2:4,5-Biscyclohexylidene DL-myo-Inositol, also known as this compound, is a useful research compound. Its molecular formula is C18H28O6 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Phosphatidylinositol Phosphates
The chemical resolution and synthesis processes involving 1,2:4,5-Biscyclohexylidene DL-myo-Inositol are pivotal for accessing naturally occurring inositol phosphates and phosphatidylinositol phosphates. A notable study described the synthesis of phosphatidyl-D-myo-inositol 3,5-bisphosphate [PtdIns(3,5)P2] from the D- and L-enantiomers of 1,2-Ocyclohexylidene-myo-inositol, highlighting its role as a versatile starting material. This process emphasized the importance of regioselective phosphorylation in the synthetic procedure, demonstrating the compound's utility in the synthesis of biologically relevant molecules (Han, Hayashi, & Watanabe, 2004).
Regioselective Acylation and Phosphorylation
Further research exploited the bis(dibutylstannylene) derivative of 1,2-cyclohexylidene-myo-inositol for regioselective acylation and phosphorylation, leading to the synthesis of phosphatidylinositol with the natural configuration. This study underlines the compound's significance in facilitating concise and efficient synthesis routes for complex biological molecules, thereby contributing to the understanding and development of phosphoinositide-based research (Watanabe, Kiyosawa, Hyodo, & Hayashi, 2005).
Pharmacological Chaperones for Gaucher Disease
In the context of therapeutic applications, amino-myo-inositol derivatives, related to this compound, have been investigated as potent inhibitors of glucocerebrosidase (GCase). These compounds serve as pharmacological chaperones, enhancing GCase activity in cells derived from patients with Gaucher disease. The findings demonstrate the potential of these derivatives in developing therapeutic strategies for treating genetic disorders, showcasing the broader implications of inositol derivatives in medicine (Trapero, González‐Bulnes, Butters, & Llebaria, 2012).
Enantioselective Esterification and Therapeutic Applications
The enantioselective esterification of rac-1,2-O-Cyclohexylidene-myo-inositol demonstrates the compound's versatility in chemical synthesis, leading to the production of myo-inositol phosphates with potential therapeutic applications. This process exemplifies the compound's utility in the synthesis of biologically active molecules, contributing to the development of treatments for diseases such as polycystic ovary syndrome (PCOS) and metabolic syndrome (Rudolf & Schultz, 2006).
Mechanism of Action
Target of Action
It is known to be used in the synthesis of phosphonate derivatives of myo-inositol for biochemical studies of inositol-binding proteins .
Mode of Action
It is synthetically made and belongs to the group of Glycosylation . It can be used as a sugar in protein glycosylation .
Biochemical Pathways
1,2:4,5-Biscyclohexylidene DL-myo-Inositol is involved in the synthesis of phosphonate derivatives of myo-inositol, which are used in biochemical studies of inositol-binding proteins . It can act as an initiator for polysaccharide synthesis .
Result of Action
It is known to be used in protein glycosylation and polysaccharide synthesis .
Action Environment
It is recommended to store the compound at -20°c for long-term storage .
Future Directions
Biochemical Analysis
Biochemical Properties
1,2:4,5-Biscyclohexylidene DL-myo-Inositol plays a role in biochemical reactions, particularly in protein glycosylation . It is used in the synthesis of phosphonate derivatives of myo-inositol, which are important for biochemical studies of inositol-binding proteins.
Molecular Mechanism
Properties
InChI |
InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFYCLESOMKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390635 |
Source
|
Record name | AC1MN4M6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104873-71-4 |
Source
|
Record name | AC1MN4M6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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